

Indatraline vs cocaine pharmacological comparison

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Compound Focus: Indatraline hydrochloride

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Pharmacological Profile Comparison

Parameter	Cocaine	Indatraline
Primary Mechanism	Serotonin–Norepinephrine–Dopamine Reuptake Inhibitor (SNDRI) [1]	Nonselective Monoamine Reuptake Inhibitor [2] [3] [4]
Chemical Class	Tropane alkaloid [5]	Indanamine [2]
Onset of Action	Rapid (seconds to minutes) [1]	Slower onset [2] [4] [6]
Duration of Action	Relatively short (20-90 minutes) [1]	Longer duration [2] [4] [6]
Key Research Finding	Prototypical stimulant of abuse; high reinforcement efficacy [7] [1]	Reduces cocaine self-administration in animal models but can also elicit cocaine-seeking behavior [7]

Key Experimental Data and Models

The comparative effects of indatraline and cocaine have been primarily evaluated in animal models of drug self-administration and relapse. Key experimental findings are summarized below:

Compound	Effect on Cocaine Self-Administration	Reinstatement of Drug-Seeking (Model of Relapse)	Notes
Indatraline	Failed to alter the cocaine dose-effect curve [7].	Reinstated extinguished cocaine-taking behavior, though less efficacious than other compounds [7].	A slow-onset, long-duration profile is considered potentially useful for treatment [2].
GBR 12909	Decreased responding maintained by intermediate and high doses of cocaine [7].	Reinstated extinguished cocaine-taking behavior [7].	Potent dopamine uptake inhibitor; data provided for context.
WIN 35,428	Decreased responding maintained by intermediate and high doses of cocaine [7].	Reinstated extinguished cocaine-taking behavior [7].	Cocaine analog; data provided for context.

Representative Experimental Protocols

To help you contextualize the data, here are the methodologies from key studies comparing these substances.

1. Within-Session Cocaine Self-Administration and Reinstatement [7]

- **Objective:** To compare the potency of drugs in decreasing cocaine self-administration and in eliciting cocaine-seeking behavior.
- **Subjects:** Laboratory rats.
- **Dosing:** Rats were pretreated with GBR 12909 (3.0-30.0 mg/kg), WIN 35,428 (0.1-1.0 mg/kg), or indatraline (0.03-1.00 mg/kg) 30 minutes prior to the test session.
- **Procedure:** A within-session protocol was used to obtain the full dose-effect relationship for cocaine self-administration in a single 5-6 hour daily test session. In other groups of rats, the ability of these drugs to reinstate extinguished cocaine-taking behavior was assessed.

2. Chronic Treatment on Speedball Self-Administration [8]

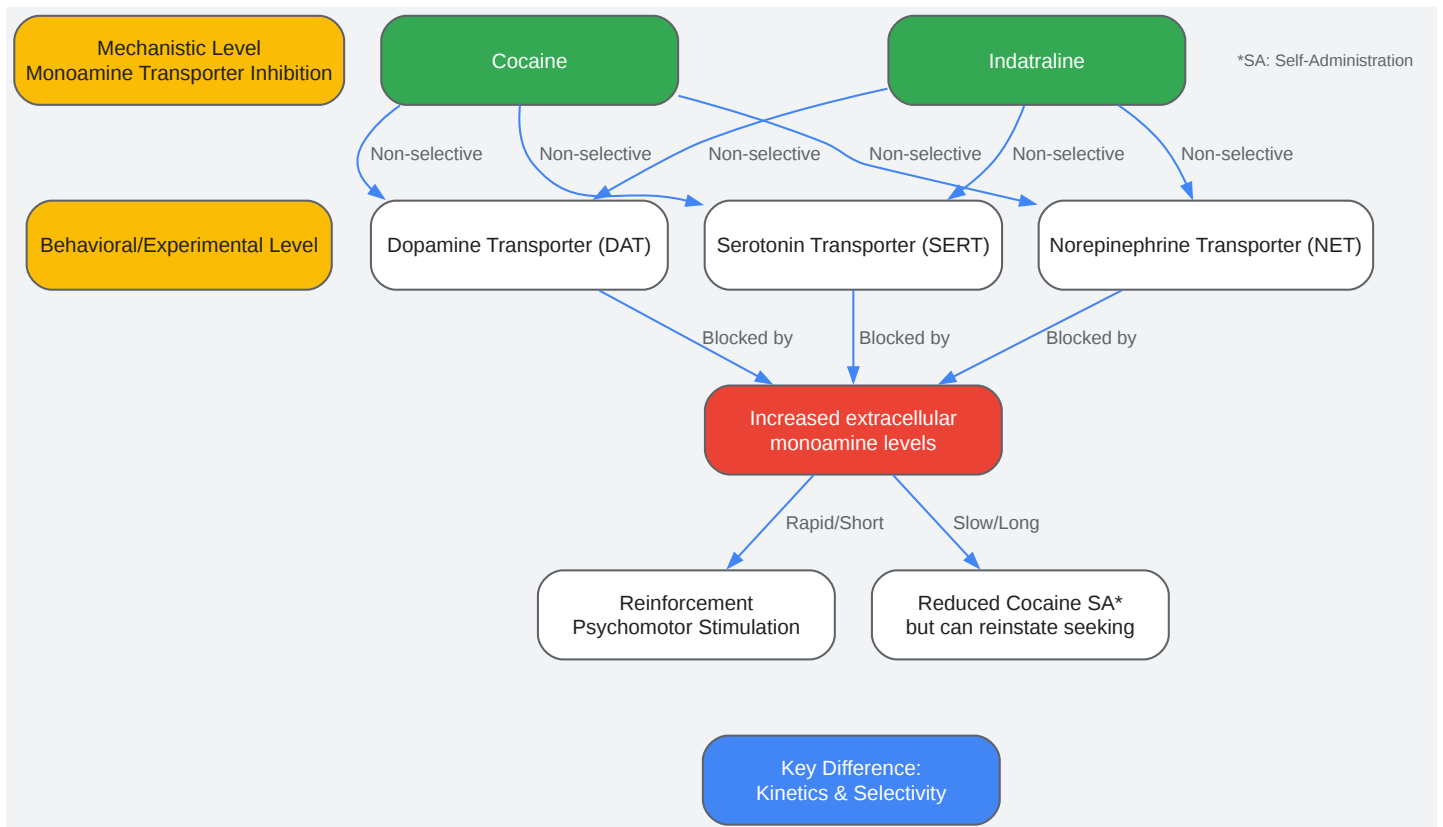
- **Objective:** To evaluate if treatment with indatraline and buprenorphine could reduce self-administration of "speedball" (cocaine+heroin) combinations.
- **Subjects:** Rhesus monkeys.
- **Dosing:** Monkeys were treated for 10 days with saline or ascending dose combinations of indatraline (0.001-0.032 mg/kg/day) and buprenorphine.
- **Procedure:** Speedballs and food were available in four daily sessions on a second-order schedule of reinforcement. Responding for drug and food was recorded and compared across treatment conditions.

Metabolism and Detection

A 2024 metabolism study provides new insights relevant for toxicological analysis [6].

- **Indatraline:** In rat models, the parent compound was not detectable in urine. Its metabolism involved **aromatic hydroxylation and glucuronidation**, producing two phase I and four phase II metabolites. The distinctive chlorine isotopic pattern in its metabolites aids identification.
- **Troparil** (a cocaine analog also studied): Its metabolism involved **N-demethylation, hydroxylation of the tropane and phenyl rings, and subsequent glucuronidation**.

The diagram below illustrates the core mechanism shared by both cocaine and indatraline, and how this action translates into the observed experimental effects.



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Critical Considerations for Research

- **The Agonist Therapy Hypothesis:** Indatraline has been investigated as a potential "agonist" therapy for cocaine dependence, where a longer-acting, less abusable drug with a similar mechanism could replace the illicit substance and reduce use [9] [6].
- **Behavioral Selectivity is Key:** A major challenge is finding a compound that selectively reduces cocaine self-administration without suppressing other motivated behaviors (like food-seeking). Research suggests that non-selective monoamine uptake inhibitors like indatraline and mazindol often produce **non-selective decreases in both cocaine- and food-maintained responding**, which is a therapeutic drawback [9].
- **Cardiovascular Effects Divergence:** Unlike cocaine and its close analogs, structurally unrelated uptake inhibitors like indatraline **do not produce a rapid, brief pressor (blood pressure-**

increasing) response in rats. This suggests that mechanisms beyond monoamine reuptake inhibition (e.g., sodium channel blockade) contribute to cocaine's acute cardiovascular effects [10].

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